Boc-1,4-cis-damch HCl
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Description
Boc-1,4-cis-damch HCl, also known as N-tert-butoxycarbonyl-1,4-cis-diaminocyclohexane hydrochloride, is a chemical compound used in organic synthesis for peptide and peptidomimetic synthesis. It is an important reagent for peptide synthesis, as it provides a stable, protected form of the amino acid side chain that can be deprotected under mild conditions. Boc-1,4-cis-damch HCl is an efficient and inexpensive reagent, and is widely used in peptide synthesis.
Scientific Research Applications
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Field : Biomass Conversion and Biorefinery
- Application : Adsorption of tetracycline hydrochloride by Willow Catkins based biochar .
- Method : A novel biochar from willow catkins (WC) was prepared by a two-step pyrolysis and KOH activation to adsorb tetracycline hydrochloride (TCH) in water .
- Results : The maximum adsorption capacity of TCH on KWCBC determined by the Langmuir model was up to 1242.31 mg/g at 45 °C .
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- Application : Synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer .
- Method : A green and efficient procedure was established to synthesize 1,4-dihydropyridines via one-pot Hantzsch reactions in buffering conditions without the use of organic solvent .
- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .
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- Application : Synthesis of 1,4-dihydropyridines .
- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .
- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .
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- Application : Synthesis of 1,4-dihydropyridines .
- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .
- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .
properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYCYGZIZJGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-1,4-cis-damch HCl |
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